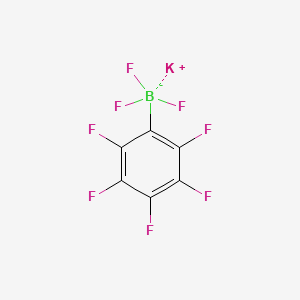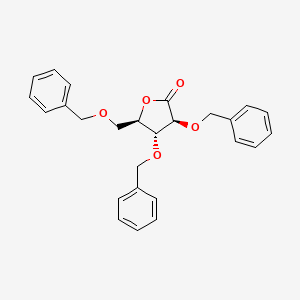
Reactive Violet 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactive Violet 8 is an organic synthetic dye known for its vibrant violet color. It is commonly used in the textile industry for dyeing fabrics such as cotton, nylon, silk, and viscose fiber. The chemical formula for this compound is C20H12Cl2N6O8S2.2Na, and it is known for its high solubility in water and stability under various conditions .
Métodos De Preparación
Reactive Violet 8 is typically synthesized through a series of chemical reactions involving aromatic amines and chlorotriazine derivatives. The synthetic route generally involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with other aromatic compounds to form azo dyes.
Chlorotriazine Derivative Reaction: The azo dye is further reacted with chlorotriazine derivatives to introduce reactive groups that can form covalent bonds with textile fibers.
Industrial production methods often involve the use of microwave radiation to improve the efficiency and sustainability of the dyeing process. For example, cotton fabric can be dyed using a microwave-treated this compound dye solution at a specific pH and temperature to achieve good color characteristics .
Análisis De Reacciones Químicas
Reactive Violet 8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like hydrogen peroxide, leading to the formation of different oxidation products.
Reduction: The dye can be reduced using reducing agents such as sodium dithionite, resulting in the decolorization of the dye.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Sodium dithionite, zinc dust.
Reaction Conditions: Varying pH levels, temperatures, and the presence of catalysts.
Aplicaciones Científicas De Investigación
Reactive Violet 8 has a wide range of scientific research applications, including:
Textile Industry: Used for dyeing cotton, nylon, silk, and viscose fibers due to its ability to form covalent bonds with textile fibers, resulting in high colorfastness.
Biological Research: Employed in staining techniques for visualizing cellular components and structures.
Environmental Studies: Used as a model compound in studies on the degradation of dyes in wastewater treatment processes.
Material Science: Utilized in the synthesis of cellulose nanocrystal conjugates for developing advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Reactive Violet 8 involves the formation of covalent bonds between the dye and the textile fibers. The reactive groups on the dye molecule, such as chlorotriazine derivatives, react with the hydroxyl groups on the cellulose fibers, forming stable covalent bonds. This results in the dye being firmly attached to the fibers, providing high colorfastness and resistance to washing .
Comparación Con Compuestos Similares
Reactive Violet 8 can be compared with other similar reactive dyes, such as Reactive Violet 5 and Reactive Orange 16. These dyes share similar chemical structures and reactive groups but differ in their color properties and specific applications. For example:
Reactive Violet 5: Known for its brilliant violet color and used in similar textile dyeing applications.
Reactive Orange 16: Used for dyeing textiles with a bright orange color and has different reactive groups compared to this compound.
This compound is unique due to its specific shade of violet and its high solubility in water, making it particularly suitable for various industrial and research applications.
Propiedades
Número CAS |
12226-40-3 |
|---|---|
Fórmula molecular |
C20H12Cl2N6O8S2.2Na |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





